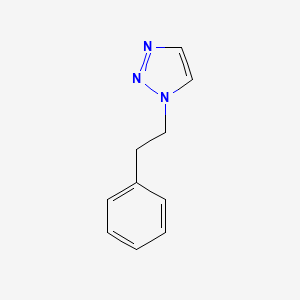

1-Phenethyl-1H-1,2,3-triazole

Descripción general

Descripción

“1-Phenethyl-1H-1,2,3-triazole” is a compound that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a five-membered aromatic heterocycle that contains two carbon atoms and three nitrogen atoms . The 1-Phenethyl-1H-1,2,3-triazole is a derivative of 1H-1,2,3-triazole, which is a tautomeric form of 2H-1,2,3-triazole .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has attracted much attention due to their broad biological activities . A series of 1H-1,2,3 triazole grafted tetrahydro-β-carboline-chalcone/ferrocenylchalcone conjugates were synthesized and evaluated against estrogen responsive (MCF-7) and triple negative (MDA-MB-231) breast cancer cells . Another study reported the synthesis of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles .

Aplicaciones Científicas De Investigación

Supramolecular and Coordination Chemistry

1-Phenethyl-1H-1,2,3-triazole and its derivatives, thanks to their unique combination of facile accessibility and diverse supramolecular interactions, have found significant applications in supramolecular and coordination chemistry. The nitrogen-rich triazole enables complexation of anions through various bonding mechanisms and offers several nitrogen coordination modes. This versatility allows its use in anion recognition, catalysis, and photochemistry, going beyond the scope of click chemistry (Schulze & Schubert, 2014).

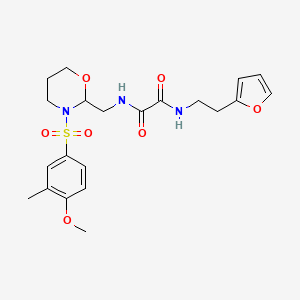

Pharmacophoric Applications

The 1,2,3-triazole ring, part of the 1-Phenethyl-1H-1,2,3-triazole structure, has been recognized as a significant pharmacophoric group in medicinal chemistry. Studies have demonstrated its ability to participate in pivotal binding interactions with biological targets while maintaining a good pharmacokinetic profile. The triazole ring is versatile, allowing for the synthesis of bioactive molecules with varied biological activities (Massarotti et al., 2014).

Antimycobacterial Agents

The 1H-1,2,3-triazoles, including 1-Phenethyl-1H-1,2,3-triazole, are recognized for their broad range of biological activities, including their use as antimycobacterial agents. Recent advances in these triazoles have led to the development of new bioactive chemical entities against tuberculosis, highlighting their importance in addressing neglected diseases (Gonzaga et al., 2013).

Proton Conduction in Polymer Electrolyte Membranes

1H-1,2,3-triazole, a component of 1-Phenethyl-1H-1,2,3-triazole, has been shown to dramatically enhance proton conduction in polymer electrolyte membranes (PEMs). This property is significantly higher than that of polymers with similar structures, suggesting potential applications in fuel cells and other areas requiring efficient proton conduction (Zhou et al., 2005).

Ion Chemistry

The ion chemistry of 1H-1,2,3-triazole has been explored through various experimental methods and theoretical calculations. The studies have helped to understand the reaction mechanisms of 1H-1,2,3-triazole with different ion species, revealing insights into its potential applications in various fields, including environmental and analytical chemistry (Ichino et al., 2008).

Green Chemistry Approaches

Recent research has focused on synthesizing 1,2,3-triazole derivatives, including 1-Phenethyl-1H-1,2,3-triazole, using green chemistry approaches. This includes methods involving nonconventional sources like microwave, mechanical mixing, and ultrasound, demonstrating a commitment to environmentally friendly and sustainable chemistry practices (Gonnet, Baron, & Baltas, 2021).

Propiedades

IUPAC Name |

1-(2-phenylethyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-4-10(5-3-1)6-8-13-9-7-11-12-13/h1-5,7,9H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDVQIPVANUWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenethyl-1H-1,2,3-triazole | |

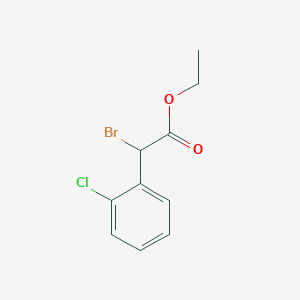

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2683377.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2683378.png)

![N-[2-(azepan-1-yl)-5-morpholin-4-ylsulfonylphenyl]-2-chloro-4,6-dimethylpyridine-3-carboxamide](/img/structure/B2683381.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2683384.png)

![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2683387.png)

![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2683394.png)

![2-{[(4-bromophenyl)(cyclobutyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2683399.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683400.png)